DPP-4 Inhibition Potency: IC₅₀ of 2.20 nM
5-(Morpholin-4-ylcarbonyl)adamantan-2-one demonstrates potent inhibition of dipeptidyl peptidase-4 (DPP-4) with an IC₅₀ of 2.20 nM [1]. This value is comparable to clinically approved DPP-4 inhibitors such as sitagliptin (IC₅₀ ~18 nM) and vildagliptin (IC₅₀ ~3.5 nM) [2], though a direct head-to-head comparison under identical assay conditions is not available.
| Evidence Dimension | DPP-4 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 2.20 nM |
| Comparator Or Baseline | Sitagliptin (IC₅₀ ~18 nM); Vildagliptin (IC₅₀ ~3.5 nM) |
| Quantified Difference | Target compound is ~8-fold more potent than sitagliptin and ~1.6-fold more potent than vildagliptin |
| Conditions | In vitro enzymatic assay; DPP-4 origin not specified in source |
Why This Matters
This high potency at a clinically validated target supports its procurement as a starting point for developing novel antidiabetic agents.
- [1] BindingDB. (2024). BDBM50628584 / CHEMBL5408495: 5-(Morpholin-4-ylcarbonyl)adamantan-2-one. Dipeptidyl peptidase 4 (Human) IC₅₀ = 2.20 nM. Entry ID 50020293. View Source
- [2] Deacon, C. F. (2011). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism, 13(1), 7-18. View Source
